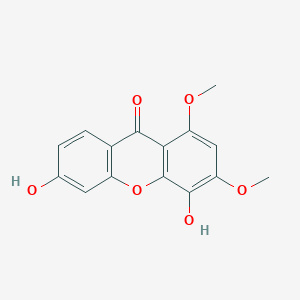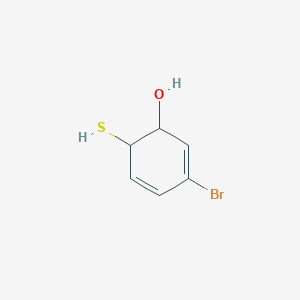
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol: is an organic compound characterized by the presence of bromine and sulfur atoms attached to a cyclohexadienol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol typically involves the bromination and thiolation of cyclohexa-2,4-dien-1-ol. One common method includes:
Bromination: Cyclohexa-2,4-dien-1-ol is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the ring.
Thiolation: The brominated intermediate is then reacted with a thiolating agent such as thiourea or hydrogen sulfide in the presence of a base like sodium hydroxide. This step introduces the sulfanyl group at the desired position on the ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexa-2,4-dien-1-ol derivatives.
Substitution: Various substituted cyclohexa-2,4-dien-1-ol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-hydroxycyclohexa-2,4-dien-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
3-Chloro-6-sulfanylcyclohexa-2,4-dien-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
113269-52-6 |
|---|---|
Fórmula molecular |
C6H7BrOS |
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
3-bromo-6-sulfanylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H7BrOS/c7-4-1-2-6(9)5(8)3-4/h1-3,5-6,8-9H |
Clave InChI |
LRRUESIGMBLFTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(C1S)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


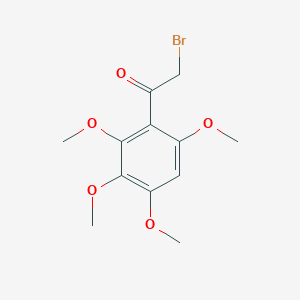

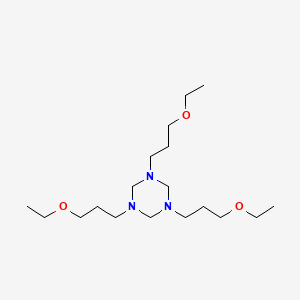
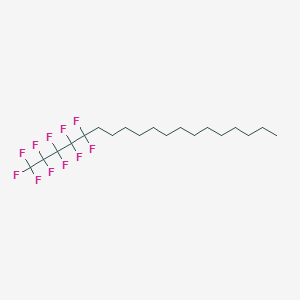


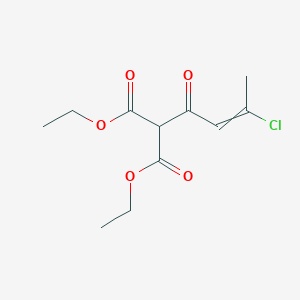
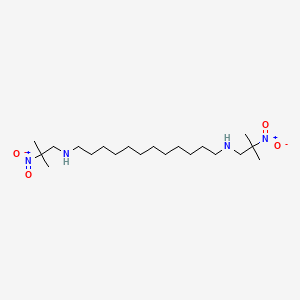

![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
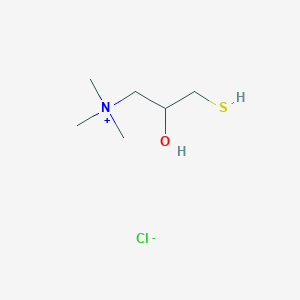
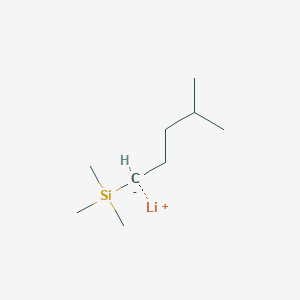
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
